molecular formula C21H17Br2Cl2NO3S B7452337 CID 16235941

CID 16235941

Cat. No.: B7452337
M. Wt: 594.1 g/mol
InChI Key: GIODQUIJBXYVEN-UHFFFAOYSA-M
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Description

CID 16235941 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. PubChem CIDs are standardized identifiers used to catalog chemical substances, enabling cross-referencing across scientific literature and databases . For meaningful comparisons, critical parameters such as molecular formula, functional groups, bioactivity, and synthetic pathways must be analyzed—data that are absent for this compound in the current references.

Properties

IUPAC Name

2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,4-dichlorobenzoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrCl2NO3S.BrH/c1-13-20(8-9-28-21(27)17-7-6-16(23)10-18(17)24)29-12-25(13)11-19(26)14-2-4-15(22)5-3-14;/h2-7,10,12H,8-9,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIODQUIJBXYVEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC(=O)C2=CC=C(C=C2)Br)CCOC(=O)C3=C(C=C(C=C3)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85201902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Absence of CID 16235941 in Literature

None of the search results, including PubChem entries ( , ), PMC articles ( , , , , ), or EPA datasets ( , , ), mention this compound. For example:

  • CID 16217944 ( ) and CID 16218991 ( ) describe borane-pyridine complexes and actinomycin derivatives, respectively, but are unrelated to this compound.

  • Tables in PMC articles ( , ) list bioactive compounds with IC50 values and reaction protocols but exclude this compound.

2.1. Typographical Errors or Obsolete Identifiers

This compound may contain a typographical error or represent an obsolete identifier. For example:

  • CID 16218991 ( ) was modified as recently as 2025, suggesting active updates to PubChem entries.

  • Cross-referencing CAS numbers or InChIKeys (via tools like the EPA Chemicals Dashboard ) is advised to verify the CID.

2.2. Limited Research or Proprietary Status

The compound might be understudied, proprietary, or classified (e.g., confidential TSCA Inventory entries in , ).

Recommended Actions

To investigate this compound further:

  • Verify the CID using PubChem’s Advanced Search or CAS SciFinder ( ).

  • Explore structural analogs (e.g., compounds with similar scaffolds in , ) to infer potential reactivity.

  • Consult specialized databases like Reaxys or ChemRxiv for unpublished studies.

Example Reaction Data for Related Compounds

While this compound is undocumented, the provided sources highlight reaction methodologies applicable to analogous structures:

Reaction TypeExample Protocol (From PMC Sources)YieldConditions
Knoevenagel CondensationNinhydrin + malononitrile → exocyclic enaminones ( )73–98%Water, RT, catalyst-free
CyclizationIndole derivatives + aldehydes → hydrazides ( )N/ASolvent-free, H-bonding
Multi-component ReactionsN-Aryl imidazolidinones ( , )VariesDMSO, reflux

Comparison with Similar Compounds

Comparison Framework for Similar Compounds

The evidence highlights standardized approaches for comparing compounds (e.g., oscillatoxin derivatives in Figure 1 of and synthetic analogs in –12). Below is a generalized framework for comparative analysis, illustrated with examples from the evidence:

Structural and Physicochemical Properties

Key parameters include molecular weight, logP (partition coefficient), solubility, and polarity. For instance:

  • Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a methyl group substitution, altering logP values and bioavailability .
  • CAS 1254115-23-5 () has a molecular weight of 142.20 g/mol and logP values ranging from -1.47 to 1.83, depending on calculation methods .
Parameter CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl-Oscillatoxin D) CAS 1254115-23-5
Molecular Weight (g/mol) 716.8 (estimated) 730.8 (estimated) 142.20
LogP 3.5 (predicted) 3.8 (predicted) 0.03 (consensus)
Solubility Low (lipophilic) Low (lipophilic) 86.7 mg/mL (ESOL)
Bioavailability Score 0.17 0.15 0.55

Challenges in Comparing CID 16235941

The absence of data for this compound precludes a direct comparison. However, the following steps are recommended based on –4 and 13–19:

Structural Elucidation : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to determine molecular structure .

Database Cross-Referencing : Leverage PubChem, ChEMBL, and CAS databases for bioactivity data .

In Silico Modeling : Predict logP, solubility, and drug-likeness using tools like XLOGP3 and ESOL .

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